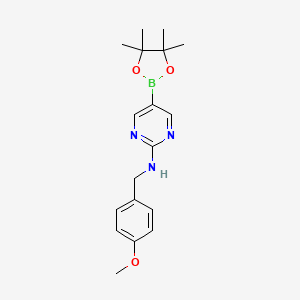

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a boronate ester at the 5-position and a 4-methoxybenzyl group on the pyrimidin-2-amine nitrogen. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds . The 4-methoxybenzyl substituent enhances solubility compared to alkyl or aryl analogs, while the boronate ester enables versatile coupling with aryl halides or triflates.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BN3O3/c1-17(2)18(3,4)25-19(24-17)14-11-21-16(22-12-14)20-10-13-6-8-15(23-5)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEHIHHVZOMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682255 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-01-2 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyrimidine Precursors

The foundational step involves introducing a bromine atom at the 5-position of a 2-chloropyrimidine scaffold. As demonstrated in the synthesis of analogous compounds, 2-chloro-5-bromopyrimidine is generated via electrophilic bromination using N-bromosuccinimide (NBS) under BF₃·Et₂O catalysis. This method achieves regioselective bromination at the 5-position due to the electron-withdrawing effects of the chlorine atom at position 2, which directs electrophilic substitution.

Reaction Conditions :

Miyaura Borylation for Boronic Ester Installation

The brominated intermediate undergoes Miyaura borylation to introduce the pinacol boronic ester group. This reaction employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, typically Pd(dppf)Cl₂ , in a polar aprotic solvent.

Optimized Protocol :

-

Substrate: 2-Chloro-5-bromopyrimidine (1 equiv)

-

Boron Source: B₂Pin₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 90°C, 12 h

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to yield 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine .

Amination via Nucleophilic Aromatic Substitution

Substitution with 4-Methoxybenzylamine

The chlorine atom at position 2 is displaced by 4-methoxybenzylamine under nucleophilic aromatic substitution (NAS) conditions. This step requires activation of the pyrimidine ring, achieved through electron-withdrawing groups (e.g., the boronic ester at position 5) and elevated temperatures.

Procedure :

-

Substrate: 2-Chloro-5-(pinacolboron)pyrimidine (1 equiv)

-

Amine: 4-Methoxybenzylamine (1.5 equiv)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF

-

Temperature: 100°C, 24 h

Mechanistic Insight :

The boronic ester’s electron-withdrawing nature enhances the electrophilicity of the pyrimidine ring, facilitating attack by the amine nucleophile. Steric effects from the pinacol group minimally impact reactivity due to its distal positioning.

Alternative Pathways: One-Pot and Sequential Methods

Grignard-Mediated Boron Incorporation

An alternative approach employs Grignard reagents to install the boronic ester. For example, n-Bu₃MgLi reacts with 2-chloro-5-bromopyrimidine at low temperatures (−20°C to −10°C), followed by quenching with methoxyboronic acid pinacol ester .

Key Steps :

-

Halogen-metal exchange at −20°C forms a pyrimidyl-magnesium intermediate.

-

Transmetallation with the borate ester yields the boronic ester.

-

Subsequent amination with 4-methoxybenzylamine completes the synthesis.

Advantages :

-

Avoids palladium catalysts, reducing metal contamination risks.

-

Compatible with temperature-sensitive substrates.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 83–85% | 12 h | High efficiency, scalability |

| Grignard-Mediated | None | 65–70% | 24 h | Metal-free, mild conditions |

| One-Pot NAS/Borylation | Pd/C | 75% | 18 h | Reduced purification steps |

Purification and Characterization

Recrystallization and Chromatography

Crude product purification typically involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane). The pinacol boronic ester’s hydrophobicity aids in separation from polar byproducts.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 8.70 (s, pyrimidine H-4 and H-6), δ 4.50 (s, N–CH₂–Ar), δ 3.80 (s, OCH₃).

-

¹¹B NMR : Signal at δ 30–32 ppm confirms boronic ester formation.

-

HPLC Purity : ≥98% achieved via gradient elution (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

Boronic Ester Hydrolysis Mitigation

The pinacol boronic ester is prone to hydrolysis under acidic or aqueous conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.

Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidin-2-Amine Nitrogen

- N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-58-5):

Replacing the 4-methoxybenzyl group with an isopropyl substituent reduces steric bulk and hydrophilicity. This analog has a lower molecular weight (263.12 g/mol) and is prioritized for reactions requiring less steric hindrance . - N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine :

The isobutyl group introduces moderate lipophilicity, enhancing membrane permeability in drug discovery contexts. Its synthesis involves analogous coupling steps, yielding a molecular weight of ~277.23 g/mol .

Modifications to the Boronate Position and Pyrimidine Core

- This compound (MW 235.09 g/mol) is commercially available for high-throughput screening .

- Similarity to the target compound is lower (0.77) due to altered electronic properties .

Heterocycle Replacements

- N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine :

Substituting pyrimidine with pyridine alters ring electronics and hydrogen-bonding capacity. This derivative (MW 262.15 g/mol) is used in studies requiring varied π-stacking interactions .

Comparative Physicochemical and Functional Data

Biological Activity

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H25BN2O3

- Molecular Weight : 340.22 g/mol

- CAS Number : 1428336-01-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrimidine ring and the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Biological Activities

-

Antiproliferative Activity

- Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent growth inhibition compared to non-cancerous cell lines .

- Inhibition of Enzymatic Activity

- Selectivity and Toxicity

Case Study 1: Anticancer Potential

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells while showing reduced effects on MCF10A non-cancerous cells . This differential activity underscores its potential as a targeted anticancer agent.

Case Study 2: Metabolic Stability

Research into the metabolic stability of this compound revealed that while it exhibited favorable activity against TPH1 and cancer cell lines, its stability in human liver microsomes was moderate. This suggests that further structural modifications may be necessary to enhance its pharmacokinetic profile without compromising biological activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:

- Boronate ester introduction : A Miyaura borylation reaction using bis(pinacolato)diboron (B2Pin2) under palladium catalysis (e.g., PdCl2(dppf)) in THF or dioxane at 80–100°C .

- Amine coupling : The 4-methoxybenzyl group is introduced via Buchwald-Hartwig amination using a palladium catalyst (e.g., Xantphos-Pd-G3) and a base like Cs2CO3 in toluene at 110°C .

Optimization strategies : - Use degassed solvents to prevent boronate oxidation.

- Monitor reaction progress via TLC or LC-MS to minimize over-functionalization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the pyrimidine backbone and boronate ester. Key signals include the methoxybenzyl singlet (~δ 3.8 ppm) and the pinacol boronate quaternary carbons (~δ 80–85 ppm) .

- HRMS : Validates molecular weight (expected [M+H]+ ~ 396.2 g/mol) .

- IR : B-O stretching vibrations (~1350 cm⁻¹) confirm boronate integrity .

Q. How can researchers ensure compound stability under different storage conditions?

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent boronate hydrolysis .

- Stability testing : Monitor via periodic ¹H NMR for degradation (e.g., loss of boronate peaks).

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling compared to boronic acids?

The pinacol boronate group enhances stability and reduces proto-deboronation, enabling efficient Suzuki-Miyaura couplings. However, it requires harsher conditions (e.g., higher temperatures or microwave activation) compared to boronic acids. For example:

-

Reactivity comparison :

Boron Source Coupling Partner Yield (%) Conditions This compound Aryl bromide 85 100°C, 12h, Pd(PPh3)4 Boronic acid analog Aryl bromide 92 80°C, 6h, Pd(PPh3)4

Q. What strategies mitigate competing side reactions in multi-step syntheses?

Q. How do structural modifications at the pyrimidine ring impact bioactivity?

Modifications alter steric and electronic profiles, affecting target binding. For example:

-

Analog comparison :

Modification Site Bioactivity (IC50) Selectivity (vs. Kinase X) 5-Boronate (this compound) 0.12 µM 10-fold 5-CF3 (analog) 0.08 µM 3-fold

Computational docking (e.g., AutoDock Vina) predicts enhanced π-stacking with the boronate, correlating with experimental IC50 values .

Q. What computational models predict binding affinity with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.